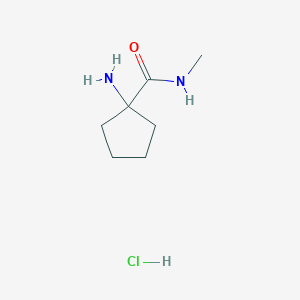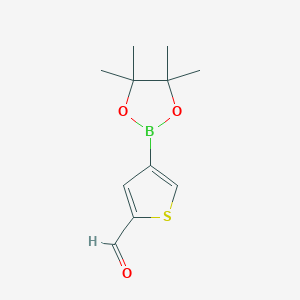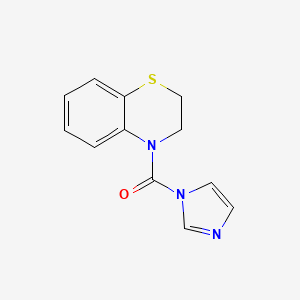![molecular formula C13H14FN5O B1531163 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine CAS No. 1235440-01-3](/img/structure/B1531163.png)
5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine
Overview
Description
“5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine” is a chemical compound with the molecular formula C13H14FN5O. It has a molecular weight of 275.28 and a predicted density of 1.348±0.06 g/cm3 .
Molecular Structure Analysis
The molecular structure of “5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine” consists of a triazin ring attached to a phenyl ring which is substituted with a fluoro group and a morpholin group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 552.7±60.0 °C. The melting point and flash point are not available .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A compound with a structure related to 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine demonstrated high affinity and oral activity as a neurokinin-1 (NK1) receptor antagonist. This compound exhibited promising pre-clinical efficacy in models relevant to emesis and depression, highlighting its potential therapeutic applications (Harrison et al., 2001).
Microwave-Assisted Synthesis
A new method for the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including morpholino derivatives, was developed using microwave irradiation. This one-pot synthesis approach enhances efficiency and could be significant for the rapid generation of compounds with potential biological activities (Dolzhenko et al., 2021).
Analysis of Intermolecular Interactions
Studies on biologically active 1,2,4-triazole derivatives, including a fluoro derivative with a morpholino group, revealed various intermolecular interactions crucial for their biological activity. Understanding these interactions can inform the design of more effective drugs (Shukla et al., 2014).
Synthesis of Aprepitant
Research on the synthesis of Aprepitant, an NK1 receptor antagonist, involved a stereoselective process including a morpholine derivative. This work contributes to the development of methods for producing complex therapeutic agents (Brands et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes in the folate metabolism pathway .
Biochemical Pathways
The compound 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine may affect the folate metabolism pathway . This pathway is crucial for the synthesis of DNA precursors and certain amino acids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine . .
Safety and Hazards
properties
IUPAC Name |
5-(2-fluoro-4-morpholin-4-ylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-11-7-9(19-3-5-20-6-4-19)1-2-10(11)12-8-16-18-13(15)17-12/h1-2,7-8H,3-6H2,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPYBFUPIBMFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=CN=NC(=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191861 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235440-01-3 | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Fluoro-4-(4-morpholinyl)phenyl]-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)




![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)

![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)
